Chrysosplenol C

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chrysosplenol C can be synthesized through various chemical reactions involving the hydroxylation and methylation of flavone precursors. The synthetic route typically involves the use of reagents such as methanol and hydroxylating agents under controlled conditions to achieve the desired trimethoxyflavone structure .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, followed by purification processes. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to isolate and purify this compound from plant extracts .

Analyse Des Réactions Chimiques

Types of Reactions: Chrysosplenol C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the hydroxyl and methoxy groups on the flavone structure.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines in the presence of catalysts or under reflux conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Modified flavones with substituted hydroxyl or methoxy groups.

Applications De Recherche Scientifique

Cardiovascular Applications

Positive Inotropic Effects

Chrysosplenol C has been identified as a positive inotropic agent, meaning it enhances the force of heart muscle contractions. Research indicates that it increases cell shortening in rat ventricular myocytes in a dose-dependent manner, with a half-maximal effective concentration of approximately 45 μM. The maximal effect occurs at concentrations above 80 μM, where it can achieve about 185% of control contraction levels .

Case Study Data

| Concentration (μM) | Cell Shortening (%) | Time-to-Peak Contraction (ms) | Time-to-Relengthening (ms) |

|---|---|---|---|

| 0 | 100 | 100 | 200 |

| 45 | 130 | 110 | 190 |

| 80 | 185 | 120 | 180 |

Antiviral Properties

This compound exhibits antiviral activity against various viruses. Although specific viral targets are still under investigation, preliminary studies suggest that it may inhibit viral replication through mechanisms that require further elucidation . This property could lead to potential applications in developing antiviral therapies.

Structure-Activity Relationship Studies

Research into the structure-activity relationship of this compound has identified key structural features that contribute to its biological activity. The flavonoid nucleus is essential for its contractile activity, with specific hydrophobic substituents enhancing its effects on cardiac myosin ATPase .

Key Findings:

- The presence of hydroxyl groups at positions 5 and 6 is critical for maintaining activity.

- Modifications at position 7 with hydrophobic substituents significantly enhance contractility.

- The pharmacophore analysis indicates potential for developing novel inotropic agents based on its structure.

Mécanisme D'action

Chrysosplenol C exerts its effects through various molecular targets and pathways:

Protein Kinase C Pathway: Enhances contraction in cardiac myocytes by augmenting sarcoplasmic reticulum calcium loading and release via protein kinase C.

Antiviral Mechanism: Inhibits viral replication by interfering with viral enzymes and proteins.

Antineoplastic Mechanism: Induces apoptosis and inhibits cell proliferation in cancer cells through modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Chrysosplenol C is unique among flavones due to its specific hydroxyl and methoxy substitution pattern. Similar compounds include:

Quercetagetin: A parent compound with similar flavonoid structure but different substitution pattern.

Luteolin: Another flavone with hydroxyl groups but lacking the methoxy groups present in this compound.

This compound stands out due to its distinct combination of hydroxyl and methoxy groups, which contribute to its unique chemical and biological properties.

Activité Biologique

Chrysosplenol C, a trimethoxyflavone derived from various plant sources such as Miliusa balansae and Pterocaulon sphacelatum, has garnered significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cardiotropic effects, antiviral properties, and potential therapeutic applications.

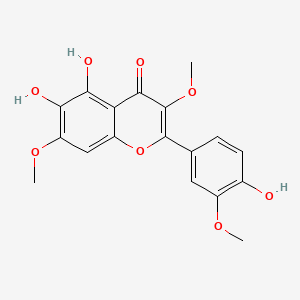

This compound is chemically identified as 4′,5,6-trihydroxy-3,3′,7-trimethoxyflavone (C18H16O8) and is known for its unique structural features that contribute to its biological functions. It acts as a plant metabolite and has been recognized for its antineoplastic properties .

Cardiovascular Effects

This compound exhibits notable positive inotropic effects, which enhance cardiac muscle contraction. Research indicates that it increases cell shortening in rat ventricular myocytes with an effective concentration (EC50) of approximately 45 μM . The mechanism of action involves the following:

- Calcium Dynamics : this compound increases the magnitude of calcium transients in cardiac cells, leading to enhanced contraction without altering L-type calcium current (I_Ca) significantly .

- Protein Kinase C (PKC) Pathway : The positive inotropic effect is mediated through activation of the PKC pathway. Inhibition of PKC abolishes the contractile response induced by this compound, indicating its crucial role in this signaling cascade .

Table 1: Summary of Cardiovascular Effects

| Effect | Measurement Method | Result |

|---|---|---|

| Cell Shortening | Video-edge detection | Increased by ~2-fold |

| Calcium Transient | Confocal Ca²+ imaging | Maximal increase of ~55% |

| PKC Activation | Western blotting | Increased PKC-δ levels |

Antiviral Activity

This compound has demonstrated antiviral properties against various viruses. Notably, it has shown efficacy against poliovirus and other viral pathogens. Studies indicate that this compound possesses potent antiviral activity attributed to its flavonoid structure .

Table 2: Antiviral Efficacy

Mechanistic Insights

The biological activity of this compound can be attributed to multiple mechanisms:

- Calcium Handling : The compound enhances intracellular calcium levels, which is vital for muscle contraction in cardiac tissues.

- Antiviral Mechanism : Its flavonoid structure likely interferes with viral replication processes.

- Selective Activation : It selectively activates cardiac myosin ATPase, contributing to improved contractility independent of β-adrenergic signaling pathways .

Case Studies and Research Findings

Numerous studies have been conducted to elucidate the pharmacological potential of this compound:

- Son et al. (2011) demonstrated the compound's ability to enhance cardiac contractility through detailed cellular assays.

- Recent genomic studies have identified chrysosplenol and chrysosplenoside as key metabolites in Chrysosplenium sinicum, providing insights into their biosynthetic pathways and adaptive roles in low-light environments .

Propriétés

IUPAC Name |

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-18(25-3)16(22)13-11(26-17)7-12(24-2)14(20)15(13)21/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBSPLCHDUCBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177923 | |

| Record name | Chrysosplenol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23370-16-3 | |

| Record name | Chrysosplenol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23370-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysosplenol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023370163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysosplenol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.